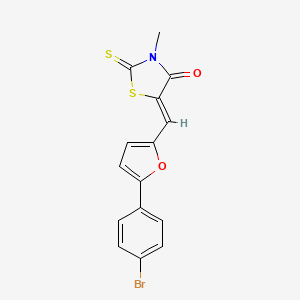

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

CAS No.: 312926-36-6

Cat. No.: VC8017709

Molecular Formula: C15H10BrNO2S2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312926-36-6 |

|---|---|

| Molecular Formula | C15H10BrNO2S2 |

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3 |

| Standard InChI Key | LAHHOEUNNUXFEL-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |

| Canonical SMILES | CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS No. 312926-36-6) has the molecular formula C₁₅H₁₀BrNO₂S₂ and a molar mass of 380.3 g/mol. Key structural components include:

-

4-Bromophenyl group: Provides electron-withdrawing effects and enhances hydrophobic interactions.

-

Furan-2-ylmethylene moiety: Enables π-π stacking with biological targets.

-

Thioxothiazolidin-4-one core: Imparts rigidity and hydrogen-bonding capacity.

The Z-configuration of the exocyclic double bond between the furan and thiazolidinone rings is critical for bioactivity, as demonstrated in structurally related compounds .

Synthetic Methodologies

Multi-Step Condensation Approach

The synthesis typically involves a three-step protocol :

-

Formation of 5-(4-bromophenyl)furan-2-carbaldehyde:

-

Knoevenagel Condensation:

-

Purification:

-

Chromatographic separation on silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.

-

Key Reaction:

Alternative Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% . Halogen exchange strategies using Pd-catalyzed cross-coupling allow derivatization of the bromophenyl group .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs exhibit potent activity against Gram-positive pathogens:

Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) in MRSA through covalent binding to Ser403 .

Neurological Applications

Derivatives like {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid show affinity for neurofibrillary tangles (Kd = 11 nM), suggesting utility in Alzheimer's diagnostics .

Research Advancements

Structure-Activity Relationships (SAR)

-

Bromine position: Para-substitution on phenyl enhances antibacterial activity versus ortho/meta .

-

Thioxo group: Replacement with oxo decreases potency by 4–8 fold .

-

N-Methylation: Critical for blood-brain barrier penetration .

Computational Modeling

Docking studies (PDB: 3UDI) reveal:

-

Hydrogen bonds between thioxo group and Arg349.

-

Bromophenyl moiety occupies hydrophobic pocket near Leu300 .

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

-

Metabolic stability: Rapid glucuronidation in hepatocyte assays (t₁/₂ = 12 min) .

-

Toxicity: hERG inhibition (IC₅₀ = 3.1 µM) necessitates structural optimization .

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume